![molecular formula C16H13NO2 B14232909 Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate CAS No. 565451-70-9](/img/structure/B14232909.png)
Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a cyano group and a carboxylate ester group attached to a biphenyl structure. It is widely used in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve the use of Grignard reagents and controlled reaction conditions to ensure high yield and purity . The process typically includes steps such as the addition of o-chloro benzonitrile and tetrahydrofuran (THF) to a reaction flask, followed by the addition of a Grignard solution under controlled temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and carboxylate ester group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a ligand, binding to metal ions and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Cyano-4’-methylbiphenyl: Similar structure but lacks the carboxylate ester group.
2-Methyl-1,1’-biphenyl: Lacks both the cyano and carboxylate ester groups.
Uniqueness: Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both the cyano group and the carboxylate ester group, which confer distinct chemical properties and reactivity compared to its analogs. These functional groups enhance its versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
565451-70-9 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
methyl 4-cyano-3-(2-methylphenyl)benzoate |
InChI |
InChI=1S/C16H13NO2/c1-11-5-3-4-6-14(11)15-9-12(16(18)19-2)7-8-13(15)10-17/h3-9H,1-2H3 |
Clé InChI |
SIWQKDFKRVXNSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


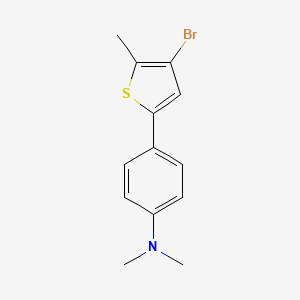
![Methyl [3-(trihydroxysilyl)propyl]phosphonate](/img/structure/B14232837.png)
![1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one](/img/structure/B14232838.png)
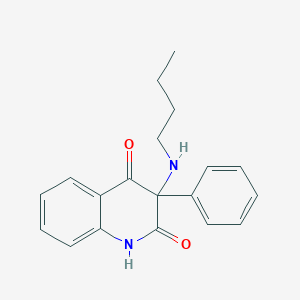
![4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate](/img/structure/B14232847.png)

![1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-](/img/structure/B14232858.png)
![2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one](/img/structure/B14232865.png)
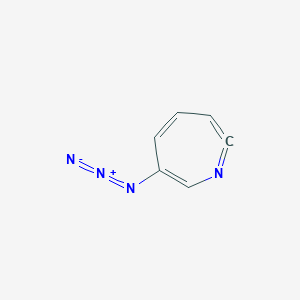
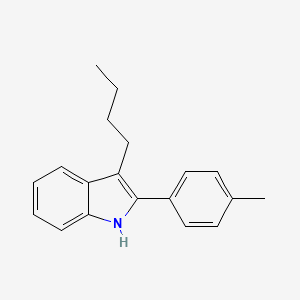
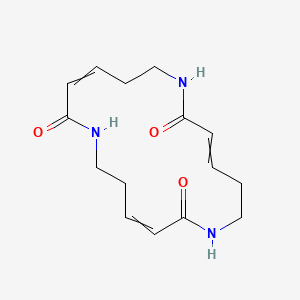
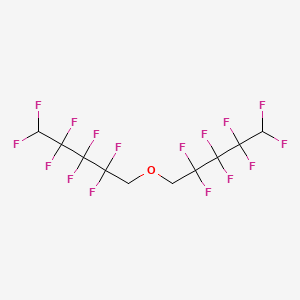

![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)
